4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride
Description
4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound featuring a tetrahydropyridine ring fused to a methyl-substituted imidazole moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and research applications. Structurally, the compound combines the conformational flexibility of the tetrahydropyridine ring with the hydrogen-bonding capacity of the imidazole group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRJOSZDXJDAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the reaction of 1-methylimidazole with a suitable tetrahydropyridine precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or recrystallization are commonly employed to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The tetrahydropyridine moiety may interact with cellular receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related tetrahydropyridine derivatives, focusing on molecular features, pharmacological effects, and physicochemical properties.
Structural Analogs
Key Differences and Implications
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine):
MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to parkinsonism . Unlike the target compound, MPTP lacks the imidazole group and instead features a phenyl substituent. This structural distinction likely underlies its neurotoxicity, as metabolic conversion to MPP+ (a mitochondrial toxin) is critical for its effects.- 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride: This analog substitutes the imidazole group with a chlorophenyl moiety. However, the absence of the imidazole ring may reduce hydrogen-bonding interactions with biological targets, altering receptor specificity .
Paroxetine-Related Compound E:
This fluorophenyl-substituted tetrahydropyridine is a precursor to the antidepressant paroxetine. The fluorine atom enhances binding affinity to serotonin transporters (SERT), a feature absent in the imidazole-containing target compound. This highlights how substituent electronegativity impacts pharmacological targeting .
Physicochemical Properties
- Melting Point: The chlorophenyl analog (mp 199–204°C) exhibits a higher melting point than the target compound (data pending), likely due to stronger intermolecular forces from the chloro substituent .
- Solubility: The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like MPTP, which is sparingly soluble in water .
Biological Activity
4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 247.14 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its neuroprotective and anti-inflammatory properties. Below are key findings from recent research:
Neuroprotective Effects
Research indicates that 4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride exhibits neuroprotective effects similar to those of its analogs. This is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease. The compound appears to mitigate neuronal damage by:
- Inhibiting oxidative stress : The compound reduces the production of reactive oxygen species (ROS) in neuronal cells.
- Modulating neurotransmitter levels : It has been observed to enhance dopamine release and protect dopaminergic neurons from degeneration .
Anti-inflammatory Activity
In addition to its neuroprotective properties, the compound also demonstrates significant anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This suggests a potential role in treating inflammatory conditions associated with neurodegeneration .
The mechanisms underlying the biological activities of 4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride include:
- Antioxidant Activity : The imidazole ring contributes to the compound's ability to scavenge free radicals.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, enhancing synaptic transmission in neuronal circuits.
- Gene Expression Regulation : It influences the expression of genes related to neuroprotection and inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study 1: Neuroprotection in Animal Models
A study investigated the effects of the compound on MPTP-induced parkinsonism in mice. Results demonstrated that treatment with 4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride significantly preserved dopamine levels and improved motor function compared to untreated controls .
Study 2: Anti-inflammatory Effects
In vitro studies using activated microglia showed that the compound reduced the secretion of inflammatory mediators by approximately 50%, indicating a robust anti-inflammatory response. This effect was attributed to inhibition of NF-kB signaling pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
